1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
R283 is a cell-permeable 2-[(2-oxopropyl)thio] imidazolium derivative . It acts as an irreversible inhibitor against factor XIIIa (FXIIIa) and transglutaminase 2 (TG2, TGase II) by targeting FXIIIa and TG2 active site cysteine (Cys) for acetonylation in a selective manner with little glutathione (GSH) inhibitory potency . It is typically used in concentrations ranging from 25-500 μM for investigating TG2-mediated cellular functions .
Synthesis Analysis
The synthesis of a similar compound, Diethyl (1-diazo-2-oxopropyl)phosphonate, involves the reaction of diethyl (2-oxopropyl)phosphonate with sodium hydride, followed by reaction with a sulfonyl azide . The reaction mixture is allowed to stir at room temperature for 20 hours, after which it is filtered and the filtrate is purified by chromatography on silica .Molecular Structure Analysis
The empirical formula of R283 is C8H13N2OS · Cl . The molecular weight is 220.72 .Chemical Reactions Analysis
The reaction of diethyl (2-oxopropyl)phosphonate with sodium hydride results in a white precipitate and bubbling . After the addition of a sulfonyl azide, the reaction mixture is allowed to stir at room temperature for 20 hours .Physical and Chemical Properties Analysis
R283 is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It is stored at a temperature of -20°C .Future Directions
Properties
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-5-6-18-9(2)7-19-11-12(16-14(18)19)17(4)15(23)20(13(11)22)8-10(3)21/h7H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVHLCZTABTLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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